

Psoralen Interstrand Crosslink Assay: A Tool for DNA Repair Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psoralen*

Cat. No.: *B192213*

[Get Quote](#)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are naturally occurring tricyclic compounds that intercalate into duplex DNA.[1][2] Upon photoactivation with long-wave ultraviolet light (UVA), **psoralens** form covalent monoadducts and interstrand crosslinks (ICLs) with thymine bases, preferentially at 5'-TpA sites.[1][3] ICLs are highly cytotoxic lesions as they block fundamental DNA metabolic processes such as replication and transcription.[1][4] Consequently, cells have evolved complex DNA repair pathways to remove these lesions. The deliberate induction of ICLs using **psoralens** provides a powerful experimental system to study the mechanisms of DNA repair and to screen for drugs that modulate these pathways. This document provides detailed application notes and protocols for utilizing **psoralen** ICL assays in DNA repair studies.

Principle of the Assay

The **psoralen** ICL assay is based on the controlled induction of DNA damage by a **psoralen** derivative (e.g., 8-methoxy**psoralen** (8-MOP), 4,5',8-trimethyl**psoralen** (TMP), or synthetic derivatives like 8-propargyloxy**psoralen** (8-POP)) and subsequent activation by a precise dose of UVA light.[1][5] The formation of ICLs triggers a cellular DNA damage response, leading to the activation of specific repair pathways. The efficiency of ICL formation and the subsequent repair can be quantified using various molecular and cellular techniques. By analyzing the rate

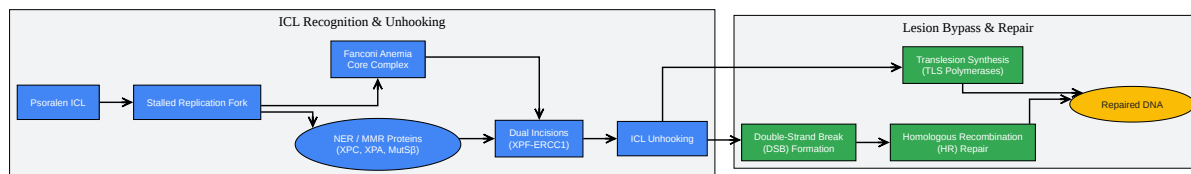
of ICL removal or the cellular consequences of unrepaired lesions, researchers can gain insights into the functionality of DNA repair pathways and identify potential therapeutic targets.

Applications in Research and Drug Development

- **Elucidation of DNA Repair Pathways:** **Psoralen**-induced ICLs are repaired by a network of pathways, including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway.[3][6] By studying cells deficient in specific repair proteins, the roles of these pathways in ICL recognition, unhooking, and repair can be dissected.
- **High-Throughput Screening for DNA Repair Inhibitors:** The assay can be adapted for high-throughput screening to identify small molecules that inhibit ICL repair.[7] Such inhibitors have potential as sensitizing agents for cancer chemotherapeutics that induce ICLs (e.g., cisplatin, mitomycin C).
- **Evaluation of Genotoxicity:** The **psoralen** ICL assay can be used to assess the genotoxic potential of chemical compounds or physical agents by measuring their ability to induce DNA crosslinks.
- **Cancer Therapy Research:** Many anti-cancer drugs function by inducing ICLs.[8] Understanding the repair mechanisms for **psoralen**-induced ICLs can provide insights into the development of drug resistance and strategies to overcome it.

Signaling Pathways in Psoralen ICL Repair

The repair of **psoralen**-induced ICLs is a complex process involving multiple enzymatic activities and signaling cascades. The specific pathway utilized can depend on the phase of the cell cycle and the nature of the crosslink. A simplified overview of the key steps is depicted below.



[Click to download full resolution via product page](#)

Figure 1: Simplified **Psoralen** ICL Repair Pathway. This diagram illustrates the major steps in the repair of a **psoralen**-induced interstrand crosslink, including recognition, unhooking, lesion bypass, and final repair.

Experimental Protocols

Protocol 1: Induction of Psoralen ICLs in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a **psoralen** derivative and UVA light to induce ICLs.

Materials:

- Mammalian cell line of interest (e.g., HeLa, primary fibroblasts)
- Complete cell culture medium
- **Psoralen** derivative stock solution (e.g., 8-MOP in DMSO)
- Phosphate-buffered saline (PBS)
- UVA light source (365 nm) with a calibrated radiometer
- Cell culture dishes

Procedure:

- **Cell Seeding:** Seed cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).
- **Psoralen Incubation:** Aspirate the culture medium and wash the cells once with PBS. Add fresh medium containing the desired final concentration of the **psoralen** derivative (e.g., 1-50 μ M for 8-MOP or 8-POP).^[1] Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow for **psoralen** intercalation into the DNA.
- **UVA Irradiation:** Remove the **psoralen**-containing medium and wash the cells twice with PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation.
- **UVA Exposure:** Place the cell culture dish on a pre-chilled plate on ice and irradiate with a UVA light source (365 nm). The UVA dose (in J/m²) should be carefully controlled and measured with a radiometer.^[1]
- **Post-Irradiation:** After irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.
- **Incubation for Repair:** Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair before proceeding with downstream analysis.

Protocol 2: Quantification of ICLs using a Modified Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs. ICLs physically link the two DNA strands, reducing the migration of DNA out of the nucleus under denaturing conditions.

Materials:

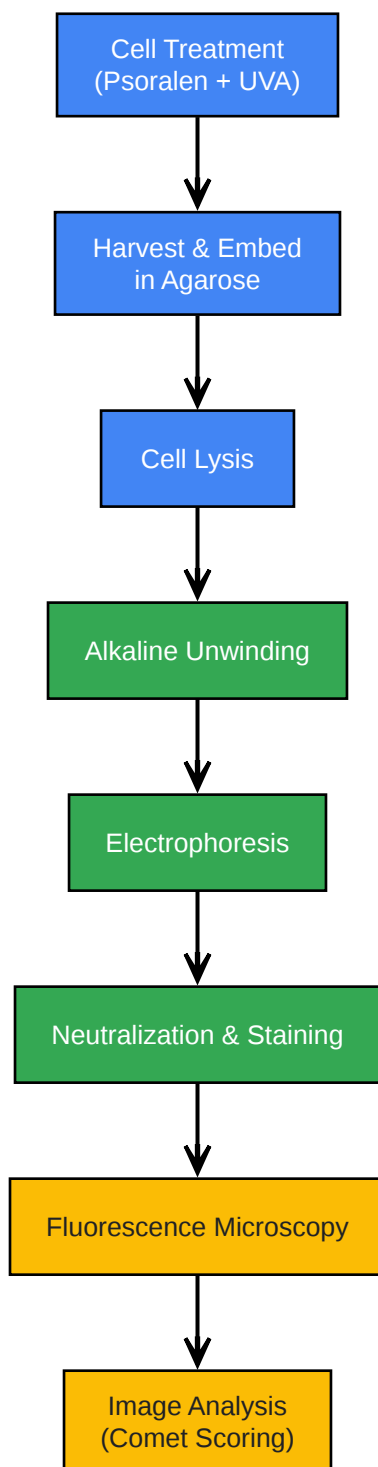
- **Psoralen**-treated and control cells
- Low-melting-point agarose
- Frosted microscope slides

- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
- Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA stain (e.g., SYBR Gold)
- Fluorescence microscope with appropriate filters
- Comet scoring software

Procedure:

- Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1×10^5 cells/mL.
- Embedding in Agarose: Mix 10 μ L of the cell suspension with 120 μ L of molten low-melting-point agarose (0.5% in PBS) at 37°C.[8] Pipette the mixture onto a pre-coated frosted microscope slide and cover with a coverslip. Allow the agarose to solidify on a chilled plate.
- Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
- Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
- Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.
- Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing three times with neutralization buffer for 5 minutes each. Stain the DNA with a fluorescent dye.
- Imaging and Analysis: Visualize the comets using a fluorescence microscope. The "comet tail moment" is quantified using specialized software. A decrease in the tail moment in

psoralen-UVA treated cells compared to control cells (treated with a DNA-breaking agent like H_2O_2) indicates the presence of ICLs.[1]



[Click to download full resolution via product page](#)

Figure 2: Workflow for the Modified Alkaline Comet Assay. This diagram outlines the key steps for quantifying interstrand crosslinks using the comet assay.

Protocol 3: LC-MS/MS for Absolute Quantification of ICLs and Monoadducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the absolute quantification of **psoralen**-DNA adducts.

Materials:

- Genomic DNA isolated from treated and control cells
- Nuclease P1
- LC-MS/MS system
- Stable isotope-labeled internal standards for ICLs and monoadducts

Procedure:

- Genomic DNA Isolation: Isolate high-purity genomic DNA from cells using a standard DNA extraction kit or protocol.
- Enzymatic Digestion: Digest the genomic DNA to individual nucleotides and adducts. A key step is the use of nuclease P1, which can liberate the **psoralen**-ICL as a tetranucleotide.[9]
- Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis, which may include solid-phase extraction for sample cleanup and concentration. Spike the samples with known amounts of stable isotope-labeled internal standards.
- LC-MS/MS Analysis: Separate the digested DNA components using liquid chromatography and detect the specific ICL and monoadduct species by tandem mass spectrometry.
- Quantification: Quantify the amount of each adduct by comparing the signal intensity of the native adduct to its corresponding internal standard. The results are typically expressed as the number of adducts per 10^6 or 10^3 nucleotides.[9]

Data Presentation

Quantitative data from **psoralen** ICL assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantification of 8-MOP Induced DNA Adducts by LC-MS/MS

UVA Dose (J/cm ²)	8-MOP-ICL (lesions/10 ³ nucleotides)	8-MOP-MA1 (adducts/10 ⁶ nucleotides)	8-MOP-MA2 (adducts/10 ⁶ nucleotides)	8-MOP-MA3 (adducts/10 ⁶ nucleotides)
0.5	Not specified	7.6	1.9	7.2
10.0	Not specified	2.2	9.9	50.8

Data synthesized
from a study on
human cells
treated with 8-
MOP and varying
doses of UVA
light.[9] "MA"
refers to
monoadduct.

Table 2: Quantification of S59 Induced DNA Adducts by LC-MS/MS

UVA Dose (J/cm ²)	S59-ICL (lesions/10 ³ nucleotides)	S59-MA1 (adducts/10 ⁶ nucleotides)	S59-MA2 (adducts/10 ⁶ nucleotides)	S59-MA3 (adducts/10 ⁶ nucleotides)	S59-MA4 (adducts/10 ⁶ nucleotides)	S59-MA5 (adducts/10 ⁶ nucleotides)
0.5	3.9	214.7	105.7	25.0	32.3	21.6
10.0	12.8	18.9	39.5	21.0	146.2	26.1

Data
synthesize
d from a
study on
human
cells
treated
with the
psoralen
derivative
S59.[9]
This
demonstrat
es the
differential
formation
of ICLs and
various
monoaddu
cts with
different
psoralen
compound
s and UVA
doses.

Conclusion

The **psoralen** interstrand crosslink assay is a versatile and informative tool for studying the intricate processes of DNA repair. The protocols and data presentation formats provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize this assay in their work. The ability to control the timing and dose of a specific type of DNA damage makes the **psoralen** ICL assay particularly valuable for dissecting cellular responses to genotoxic stress and for the development of novel therapeutic strategies targeting DNA repair pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 6. researchgate.net [researchgate.net]
- 7. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Psoralen Interstrand Crosslink Assay: A Tool for DNA Repair Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192213#psoralen-interstrand-crosslink-assay-for-dna-repair-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com